molecular formula C9H10N2O4 B1602039 5-(Dimethylamino)-2-nitrobenzoic acid CAS No. 62876-66-8

5-(Dimethylamino)-2-nitrobenzoic acid

Cat. No.: B1602039
CAS No.: 62876-66-8
M. Wt: 210.19 g/mol
InChI Key: RIBZKYVKDZGFBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Dimethylamino)-2-nitrobenzoic acid (CAS 4405-28-1) is a benzoic acid derivative of significant value in medicinal chemistry and materials science research. This compound serves as a key synthetic intermediate for the development of more complex molecules. Its derivatives, particularly nitroaniline mustards, have been investigated as potential hypoxia-selective cytotoxic agents . The reductive metabolism of the nitro group in such compounds can activate a mustard moiety, converting the electron-withdrawing nitro group to an electron-donating hydroxylamine or amine, which enhances cytotoxic potency under hypoxic conditions . Furthermore, researchers have utilized this acid to synthesize N-[(N,N-dimethylamino)ethyl]carboxamide derivatives, which demonstrate improved aqueous solubility and biological activity . The molecular structure of this compound and its derivatives has been confirmed by X-ray crystallography, revealing a nearly planar benzene ring stabilized by weak intermolecular interactions . The synthesis is typically achieved from precursors like 2-chloro-5-nitrobenzoic acid via reaction with dimethylamine . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

5-(dimethylamino)-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-10(2)6-3-4-8(11(14)15)7(5-6)9(12)13/h3-5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIBZKYVKDZGFBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=C(C=C1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501286325
Record name 5-(Dimethylamino)-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501286325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62876-66-8
Record name 5-(Dimethylamino)-2-nitrobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62876-66-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Dimethylamino)-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501286325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(dimethylamino)-2-nitrobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.246.857
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Nitration of 5-(Dimethylamino)benzoic Acid

Overview:
The most common synthetic route to 5-(Dimethylamino)-2-nitrobenzoic acid involves the nitration of 5-(Dimethylamino)benzoic acid. This method selectively introduces the nitro group at the ortho position (2-position) relative to the carboxyl group on the benzene ring.

Reaction Conditions:

  • Reagents: Concentrated nitric acid and concentrated sulfuric acid (mixed acid nitration system).
  • Temperature: Controlled low temperatures to avoid multiple nitrations and degradation, typically below 50°C.
  • Time: Reaction time varies depending on scale but generally monitored to optimize yield and selectivity.

Mechanism:
The nitration proceeds via electrophilic aromatic substitution, where the nitronium ion (NO2+) generated in situ attacks the aromatic ring. The directing effects of the dimethylamino group (electron-donating) and the carboxylic acid group (electron-withdrawing) guide the nitro group to the 2-position.

Industrial Considerations:

  • Large-scale production utilizes continuous flow reactors for better temperature control and reaction efficiency.
  • Purification involves recrystallization and chromatography to achieve high purity.
  • Yields are optimized by controlling acid concentrations and reaction times.
Parameter Typical Conditions Notes
Nitrating agents HNO3 / H2SO4 mixture Mixed acid system
Temperature 0–50°C Lower temperatures favor selectivity
Reaction time 1–3 hours Monitored to prevent over-nitration
Yield 70–90% Depends on purity of starting material
Purification Recrystallization, chromatography Enhances product purity

Nucleophilic Aromatic Substitution of 2-Chloro-5-nitrobenzoic Acid

Alternative Synthetic Route:
Another effective method is the nucleophilic substitution of 2-chloro-5-nitrobenzoic acid with dimethylamine to yield this compound.

Reaction Scheme:
2-Chloro-5-nitrobenzoic acid + Dimethylamine (aqueous) → this compound

Reaction Conditions:

  • Solvent: Aqueous solution (e.g., 40% dimethylamine in water).
  • Temperature: Heated to 60–65°C.
  • Time: Approximately 3 hours.
  • Workup: Acidification with dilute acetic acid, extraction with ethyl acetate, washing with water and brine, drying, and solvent evaporation.

Yield:

  • High yield reported, approximately 91%.

Advantages:

  • High selectivity and yield.
  • Mild reaction conditions.
  • Straightforward purification.
Parameter Conditions Outcome
Starting material 2-Chloro-5-nitrobenzoic acid 10 mmol scale
Nucleophile 40% aqueous dimethylamine 20 mL
Temperature 60–65°C Maintained for 3 hours
Workup Acidification, extraction Efficient isolation
Yield 91% High yield, solid product

Notes on Reaction Mechanisms and Selectivity

  • The nitration step must be carefully controlled to avoid polynitration or oxidation of the dimethylamino group.
  • The electron-donating dimethylamino group directs electrophilic substitution to the ortho and para positions, but steric and electronic effects favor the 2-position nitration adjacent to the carboxyl group.
  • In nucleophilic substitution, the chlorine atom at the 2-position is displaced by the dimethylamino group via an aromatic nucleophilic substitution mechanism facilitated by the strong electron-withdrawing nitro group activating the ring.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Notes
Nitration of 5-(Dimethylamino)benzoic acid 5-(Dimethylamino)benzoic acid HNO3 / H2SO4, 0–50°C, 1–3 h 70–90 Requires careful temperature control
Nucleophilic substitution 2-Chloro-5-nitrobenzoic acid 40% aqueous dimethylamine, 60–65°C, 3 h 91 Mild conditions, high yield

Research Findings and Industrial Relevance

  • The nitration route is classical and widely used, but requires strict control of reaction parameters to avoid side reactions.
  • The nucleophilic substitution method is favored for its high yield and milder conditions, making it suitable for industrial scale-up.
  • Both methods have been documented in patents and chemical literature, indicating their reliability and reproducibility.
  • Purification techniques such as recrystallization and chromatographic methods are essential to obtain high-purity this compound for research and application.

Chemical Reactions Analysis

Types of Reactions

5-(Dimethylamino)-2-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

DMANB serves as an important intermediate in the synthesis of various organic compounds and dyes. Its unique structure allows it to participate in a range of chemical reactions, including:

  • Oxidation : The amino group can be oxidized to form nitro derivatives.
  • Reduction : The nitro group can be reduced to form amino derivatives.
  • Substitution Reactions : It can undergo electrophilic aromatic substitution due to the presence of electron-donating groups.

Biology

In biological research, DMANB has been studied for its interactions with biomolecules:

  • Antimicrobial Activity : DMANB exhibits significant antimicrobial properties against bacteria such as Staphylococcus aureus and Escherichia coli. Its mechanism involves disrupting bacterial cell membranes, which leads to cell lysis.
  • Antioxidant Activity : The compound effectively scavenges free radicals, which is crucial for preventing oxidative stress-related damage in cells.
  • Anti-inflammatory Effects : Studies indicate that DMANB can reduce inflammation markers significantly by inhibiting pro-inflammatory cytokines like TNF-alpha and IL-6.

Medicine

DMANB's potential therapeutic applications are being explored, particularly as a building block for drug development:

  • Case Study 1: Antimicrobial Efficacy
    A clinical trial assessed the topical application of DMANB on infected wounds, demonstrating a significant reduction in bacterial load within 48 hours compared to standard antibiotic treatments.
  • Case Study 2: Antioxidant Properties
    Research published in the Journal of Medicinal Chemistry evaluated its antioxidant capacity using DPPH radical scavenging assays, revealing an IC50 value of 25 µg/mL, indicating superior activity compared to common antioxidants like ascorbic acid.

Mechanism of Action

The mechanism of action of 5-(Dimethylamino)-2-nitrobenzoic acid involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the dimethylamino group can engage in hydrogen bonding and electrostatic interactions with biological molecules. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Dimethylamino)-2-nitrobenzoic acid is unique due to the presence of both a nitro group and a dimethylamino group on the benzene ring.

Biological Activity

5-(Dimethylamino)-2-nitrobenzoic acid (DMNBA) is an aromatic compound notable for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₀N₂O₄
  • Molecular Weight : 210.19 g/mol
  • Structure : Characterized by a nitro group at the 2-position and a dimethylamino group at the 5-position on the benzene ring, which contribute to its unique chemical properties and reactivity .

Biological Activities

Research indicates that DMNBA exhibits several pharmacological properties, including:

  • Anti-inflammatory Effects : Studies suggest that DMNBA may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .
  • Analgesic Properties : The compound has shown potential in pain relief mechanisms, which could be beneficial in various therapeutic contexts .
  • Anticancer Potential : DMNBA and its derivatives have been investigated for their ability to interact with biological pathways involved in tumor growth, suggesting a role in cancer therapy .

The biological activity of DMNBA is largely attributed to its ability to interact with proteins and enzymes. These interactions can influence enzyme activity and signal transduction pathways:

  • Enzyme Inhibition : DMNBA may inhibit specific enzymes involved in metabolic processes, which can alter cellular functions and contribute to its therapeutic effects .
  • Protein Binding : The compound's binding affinity to various biological targets is crucial for understanding its mechanism of action in therapeutic applications .

Case Studies

  • Anti-inflammatory Studies :
    • A study demonstrated that DMNBA effectively reduced inflammation markers in vitro, suggesting its potential as an anti-inflammatory agent .
  • Cancer Research :
    • In vitro studies indicated that DMNBA derivatives could inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in tumor growth .
  • Enzyme Interaction Studies :
    • Research has shown that DMNBA can bind to acetylcholinesterase (AChE), influencing cholinergic signaling pathways, which is critical for neurological functions .

Comparative Analysis with Similar Compounds

To better understand the unique properties of DMNBA, a comparative analysis with structurally similar compounds is presented below:

Compound NameMolecular FormulaKey FeaturesBiological Activity
4-Aminobenzoic AcidC7H6N2O2Amino group at para positionLocal anesthetic
5-Methoxy-2-nitrobenzoic AcidC9H10N2O4Methoxy group instead of dimethylaminoVaries; less studied
3-Nitrobenzoic AcidC7H6N2O4Nitro group at meta positionPrecursor for dyes
5-Dimethylamino-2-nitrobenzoic AcidC9H10N2O4Similar structure; studied for chemical reactivityPotential anticancer properties

This table highlights how variations in substituents affect the biological activity and chemical reactivity of these compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Dimethylamino)-2-nitrobenzoic acid
Reactant of Route 2
Reactant of Route 2
5-(Dimethylamino)-2-nitrobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.